Enhanced Binding Affinity in p53-HDM2 Inhibitors: 6-Chlorotryptophan vs. Unsubstituted Tryptophan
In the context of β-hairpin peptidomimetics targeting the p53-HDM2 protein-protein interaction, replacement of L-tryptophan with L-6-chlorotryptophan in the peptide sequence cyclo-(L-Pro-Phe-Glu-X-Leu-Asp-Trp-Glu-Phe-D-Pro) resulted in a dramatic affinity maturation. The parent compound containing unsubstituted Trp exhibited an IC₅₀ of 125 µM, whereas the 6-Cl-Trp variant demonstrated an IC₅₀ of 140 nM, representing an ~892-fold increase in potency [1]. This affinity improvement is attributed to new aromatic/aromatic stacking interactions between the 6-chloroindole moiety and hydrophobic residues on the surface of HDM2, as visualized by X-ray crystallography at 1.4 Å resolution [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against HDM2 binding |
|---|---|
| Target Compound Data | 140 nM (for peptide containing 6-chlorotryptophan core) |
| Comparator Or Baseline | 125 µM (for identical peptide sequence containing unsubstituted L-tryptophan) |
| Quantified Difference | Approximately 892-fold lower IC₅₀ (greater potency) |
| Conditions | In vitro competitive binding assay; β-hairpin peptidomimetic scaffold |
Why This Matters
This demonstrates that procurement of a 6-chloro-substituted tryptophan derivative is essential for achieving nanomolar potency in HDM2-targeted therapeutics, whereas unsubstituted tryptophan yields only micromolar activity.
- [1] Fasan R, et al. Structure-activity studies in a family of beta-hairpin protein epitope mimetic inhibitors of the p53-HDM2 protein-protein interaction. ChemBioChem. 2006;7(3):515-526. View Source
